molecular formula C16H15ClO2 B057810 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- CAS No. 111000-54-5

1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-

Cat. No.: B057810
CAS No.: 111000-54-5
M. Wt: 274.74 g/mol
InChI Key: KABSWBAVVVOZDJ-UHFFFAOYSA-N
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Description

The compound 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- is a propanone derivative featuring a chlorine atom at the second carbon and a 4-(phenylmethoxy)phenyl group at the first carbon. For instance, the non-chlorinated analog, 1-[4-(Phenylmethoxy)phenyl]-1-propanone (CAS 4495-66-3), has the formula C₁₆H₁₆O₂ and a molecular weight of 240.302 g/mol . Introducing a chlorine substituent at the 2-position would yield a molecular formula of C₁₆H₁₅ClO₂ and an approximate molecular weight of 274.75 g/mol.

This compound belongs to the aryl ketone family, characterized by a ketone group adjacent to aromatic rings modified with ether or halogen substituents. Such structural features influence physicochemical properties like solubility, reactivity, and biological activity.

Properties

IUPAC Name

2-chloro-1-(4-phenylmethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-12(17)16(18)14-7-9-15(10-8-14)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABSWBAVVVOZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50477900
Record name 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111000-54-5
Record name 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Activation of Acyl Chloride : Chloroacetyl chloride (ClCH₂COCl) reacts with a Lewis acid catalyst (e.g., AlCl₃) to form a reactive acylium ion.

  • Electrophilic Substitution : The acylium ion attacks the para position of benzyloxybenzene, forming a σ-complex intermediate.

  • Deprotonation : The intermediate loses a proton to regenerate aromaticity, yielding 2-chloro-1-[4-(phenylmethoxy)phenyl]propan-1-one.

Alpha-Chlorination of 1-[4-(Benzyloxy)phenyl]propan-1-one

This two-step method introduces the chloro group at the alpha position of a preformed ketone.

Step 1: Synthesis of 1-[4-(Benzyloxy)phenyl]propan-1-one

4-Hydroxypropiophenone is benzylated using benzyl chloride in the presence of a base (e.g., K₂CO₃) to protect the phenolic hydroxyl group.

Step 2: Alpha-Chlorination

The ketone undergoes radical chlorination using N-chlorosuccinimide (NCS) under photolytic or thermal conditions:

  • Reagents : NCS (1.5 equiv), azobisisobutyronitrile (AIBN, 0.1 equiv)

  • Solvent : Carbon tetrachloride (CCl₄) at reflux

  • Mechanism : AIBN generates radicals that abstract hydrogen from the alpha position, enabling Cl substitution.

Horner-Wadsworth-Emmons Reaction with Phosphonate Intermediates

Adapting methodologies from cyproconazole intermediate synthesis, this route employs a Horner-Wadsworth-Emmons (HWE) reaction to form the ketone backbone.

Synthetic Pathway

  • Phosphonate Preparation :
    α-Alkoxy-p-chlorobenzyl phosphonate is synthesized from diethyl chlorophosphate and 4-(benzyloxy)benzaldehyde.

  • HWE Coupling :
    The phosphonate reacts with cyclopropyl methyl ketone in the presence of a strong base (e.g., NaH) to form an α,β-unsaturated ketone.

  • Hydrogenation :
    Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding the target compound.

Key Conditions

  • Base : Sodium hydride (2.0 equiv)

  • Solvent : Tetrahydrofuran (THF) at 10–30°C

  • Post-Reaction Hydrolysis : Acidic workup (HCl) to isolate the ketone.

Aldol Condensation and Decarboxylation

Inspired by phenyl-2-propanone synthesis, this method uses cross-aldol condensation followed by decarboxylation.

Reaction Steps

  • Aldol Addition :
    4-(Benzyloxy)benzaldehyde reacts with methyl 2-chloropropionate in the presence of LDA (lithium diisopropylamide) to form a β-keto ester.

  • Hydrolysis :
    The ester is hydrolyzed to a β-keto acid using aqueous NaOH.

  • Decarboxylation :
    Heating the β-keto acid induces decarboxylation, producing the chlorinated ketone.

Optimization Notes

  • Decarboxylation Catalyst : Pyridine or quinoline enhances CO₂ elimination.

  • Yield : ~65% (estimated from analogous reactions).

Grignard Reagent Addition and Oxidation

A less common approach involves Grignard reagent addition to a protected aldehyde.

Procedure

  • Grignard Formation :
    Chloroacetone is treated with magnesium in THF to generate a chloroacetyl-MgBr species.

  • Nucleophilic Addition :
    The Grignard reagent reacts with 4-(benzyloxy)benzaldehyde, forming a secondary alcohol.

  • Oxidation :
    The alcohol is oxidized to the ketone using pyridinium chlorochromate (PCC).

Challenges

  • Grignard Stability : Chloroacetone-derived Grignard reagents are prone to side reactions.

  • Oxidation Selectivity : Over-oxidation to carboxylic acids must be controlled.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsLikely Yield*
Friedel-Crafts AcylationOne-step, high atom economyRequires strict anhydrous conditions60–80%
Alpha-ChlorinationModular, late-stage functionalizationRadical conditions may degrade substrates50–70%
HWE ReactionStereocontrol, scalableMulti-step, costly phosphonate synthesis40–60%
Aldol-DecarboxylationMild decarboxylation conditionsLow yields in aldol step50–65%
Grignard/OxidationFlexible reagent choiceGrignard instability, oxidation challenges30–50%

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthetic Routes

The synthesis of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- typically involves the reaction of 4-(phenylmethoxy)benzaldehyde with chloroacetone. The reaction conditions usually require an acidic medium, often utilizing hydrochloric acid as a catalyst, and ethanol as a solvent.

Industrial Production

In industrial settings, the production process is optimized for yield and purity. Techniques such as continuous flow reactors are employed to maintain consistent reaction conditions, enhancing efficiency and scalability.

Applications in Scientific Research

1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- has several significant applications across different fields:

Chemistry

  • Building Block : It serves as an intermediate in the synthesis of more complex organic molecules.
  • Reagent : Utilized in various organic synthesis reactions due to its reactive chloro group.

Biology

  • Enzyme Inhibition Studies : The compound is used to investigate enzyme inhibition mechanisms and protein-ligand interactions.
  • Pharmacological Research : It is being explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Medicine

Research has indicated that this compound may exhibit therapeutic effects, particularly in the context of cancer treatment and inflammation modulation. Its mechanism of action involves interactions with specific molecular targets such as enzymes or receptors, modulating their activity through pathways related to signal transduction and gene expression.

Industry

  • Pharmaceuticals : Employed in the production of various drugs.
  • Agrochemicals : Used in the development of agricultural chemicals.
  • Specialty Chemicals : Its unique structure allows for applications in creating specialty chemicals used across different industries.

Mechanism of Action

The mechanism of action of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and phenylmethoxy group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The compound’s effects are mediated through pathways involving signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxy-Substituted Propanones

1-Propanone, 1-(4-methoxyphenyl)- (CAS 121-97-1)
  • Formula : C₁₀H₁₂O₂
  • Molecular Weight : 164.20 g/mol
  • Key Differences: Replaces the phenylmethoxy group with a smaller methoxy substituent. Boiling point data for this compound is indexed at 418.20 K .
  • Applications : Used in organic synthesis and fragrance industries due to its simpler structure .
4-Benzyloxy-propiophenone (CAS 4495-66-3)
  • Formula : C₁₆H₁₆O₂
  • Molecular Weight : 240.302 g/mol
  • Key Differences : Lacks the 2-chloro substituent but shares the 4-(phenylmethoxy)phenyl group. The absence of chlorine reduces electronegativity and may alter reactivity in substitution reactions .

Halogen-Substituted Propanones

2-Propanone, 1-fluoro-1-(4-fluorophenyl)- (CAS 130754-16-4)
  • Formula : C₉H₈F₂O
  • Molecular Weight : 170.16 g/mol
  • Key Differences : Features fluorine atoms at both the ketone and aromatic positions. Fluorine’s high electronegativity enhances stability and resistance to metabolic degradation compared to chlorine .
1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone (CAS 56955-38-5)
  • Formula : C₁₁H₁₁ClO₃
  • Molecular Weight : 226.66 g/mol
  • Key Differences : Contains a chlorine atom on the aromatic ring and an acetyloxy group at the 1-position. This structure may exhibit ester-like reactivity, differing from the ether-linked phenylmethoxy group in the target compound .

Sulfur-Containing Propanones

1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)- (CAS 71868-10-5)
  • Formula: Not explicitly stated, but inferred to include sulfur and morpholine groups.
  • This compound is listed under SVHC (Substances of Very High Concern) due to its ecological toxicity .

Amino-Substituted Propanones

2-[[2-(4-Hydroxyphenyl)ethyl]amino]-1-[4-(phenylmethoxy)phenyl]-1-propanone (CAS 52446-73-8)
  • Formula: C₂₄H₂₅NO₃
  • Molecular Weight : 375.46 g/mol
  • Predicted properties include a density of 1.160 g/cm³ and a boiling point of 572.5°C .

Physicochemical and Ecological Properties Comparison

Property Target Compound 4-Benzyloxy-propiophenone 1-(4-Methoxyphenyl)-1-propanone 2-Methyl-1-[4-(methylthio)phenyl]-...
Molecular Weight (g/mol) ~274.75 240.30 164.20 Not available
Boiling Point Not available Not available 418.20 K Not available
Toxicity (Ecological) Likely high* Not reported Not reported Toxic to aquatic life
Regulatory Status Unknown Not regulated Not regulated SVHC candidate

*Inferred from structural similarity to chlorinated analogs .

Biological Activity

1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- is a chemical compound with the molecular formula C16H15ClO. This compound has garnered attention in various fields of scientific research, particularly for its biological activities, including potential therapeutic applications. The presence of a chloro group and a phenylmethoxy moiety contributes to its unique reactivity and biological properties.

Structure and Reactivity

The compound features a propanone backbone with a chloro substituent at the second position and a phenylmethoxy group at the first position. This structural configuration allows for diverse chemical reactions, including:

  • Oxidation : Can yield carboxylic acids or ketones.
  • Reduction : Capable of forming alcohols or alkanes.
  • Substitution : The chloro group can be replaced by various nucleophiles, enhancing its versatility in organic synthesis.

The biological activity of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's mechanism involves:

  • Binding to target proteins, influencing their activity.
  • Modulating signal transduction pathways that affect gene expression.
  • Potentially exhibiting anti-inflammatory and anticancer properties through these interactions.

Anticancer Properties

Research indicates that 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- may possess significant anticancer activity. Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, structure-activity relationship (SAR) analyses suggest that modifications in the phenyl ring can enhance cytotoxicity against specific tumor cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Enzyme Inhibition

In biological assays, this compound has shown promise as an enzyme inhibitor, particularly in pathways associated with cancer progression and inflammation. The specific binding interactions mediated by the chloro and phenylmethoxy groups are crucial for its inhibitory effects.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-Propanone, 2-bromo-1-[4-(phenylmethoxy)phenyl] Similar to the target compound but with a bromo groupPotentially similar anticancer effects
1-Propanone, 2-chloro-1-phenyl Lacks the phenylmethoxy groupReduced biological activity
1-Propanone, 2-chloro-1-[4-(methoxy)phenyl] Lacks the phenyl groupDifferent reactivity and activity

This table highlights how variations in substituents affect the biological activity of related compounds.

Case Study: Antitumor Activity

In a study examining the cytotoxic effects of various propanone derivatives on cancer cell lines, 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- was found to have an IC50 value comparable to established chemotherapeutic agents. This suggests its potential as a lead compound in drug development for cancer treatment .

Research Findings on Enzyme Interaction

A detailed examination of enzyme interactions revealed that this compound effectively inhibits specific enzymes involved in tumor growth. The binding affinity was assessed using various biochemical assays, demonstrating significant inhibition rates which could be harnessed for therapeutic purposes .

Q & A

Q. What PPE and engineering controls are recommended for handling this compound?

  • Use nitrile gloves, fume hoods, and closed systems to avoid inhalation/contact. Store under nitrogen at –20°C to prevent degradation. Dispose of waste via incineration to avoid releasing chlorinated byproducts .

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